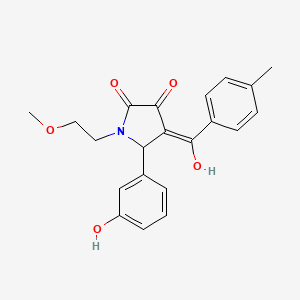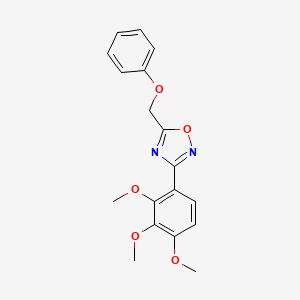![molecular formula C19H22ClN3O2 B5320492 N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5320492.png)
N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies and autoimmune diseases.
Mechanism of Action
TAK-659 selectively inhibits BTK, which is a key signaling molecule in B-cell receptor signaling. By blocking BTK, TAK-659 prevents the activation of downstream signaling pathways that promote the survival and proliferation of malignant B-cells. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies and reduce the number of malignant B-cells in preclinical models. It also inhibits the production of inflammatory cytokines in autoimmune diseases, leading to a reduction in disease activity. TAK-659 has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in malignant B-cells. However, its efficacy may vary depending on the genetic background of the cancer cells and the microenvironment in which they reside. Additionally, TAK-659 may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Future Directions
Future research on TAK-659 could focus on several areas, including:
1. Combination therapy: TAK-659 could be combined with other targeted therapies or chemotherapy to improve its efficacy in B-cell malignancies.
2. Biomarker identification: Biomarkers could be identified to predict which patients are most likely to respond to TAK-659, allowing for more personalized treatment approaches.
3. Autoimmune diseases: Further studies could evaluate the efficacy of TAK-659 in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
4. Resistance mechanisms: Resistance to BTK inhibitors can develop over time, so further research could investigate the mechanisms underlying resistance and identify strategies to overcome it.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperazine and subsequent reactions with 4-methoxybenzylamine and acetic anhydride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-7-5-17(6-8-18)23-11-9-22(10-12-23)14-19(24)21-16-4-2-3-15(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRZAYMAWFKNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5320409.png)
![6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5320416.png)
![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)
![N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5320468.png)

![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)

![2-[2-(2,4-dichlorophenoxy)ethylidene]-1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)indoline](/img/structure/B5320519.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)